2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile

NPY Y5 antagonist Obesity Quinazoline SAR

Researchers studying NPY Y5-mediated hyperphagia need structurally authenticated antagonists to avoid confounding SAR. This quinazoline derivative (CAS 646450-61-5), a defined NPY Y5 antagonist from Roche patent US7205309, features a 2-methylquinazoline core with 4-pyrrolidine and 7-(O-linked benzonitrile) substitution. • Structural identity critical-minor 7-position or pyrrolidine modifications alter pharmacology. • Reference antagonist for radioligand binding & functional cAMP/calcium assays. • Benchmark vs. fluoro-/chloro-pyridyl analogs in DIO rodent feeding models. • Prior kinase profiling recommended (4-pyrrolidinylquinazoline scaffold). Supplied with CoA. For research use only.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
CAS No. 646450-61-5
Cat. No. B12585433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile
CAS646450-61-5
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3C#N)C(=N1)N4CCCC4
InChIInChI=1S/C21H20N4O/c1-15-23-20-12-18(26-14-17-7-3-2-6-16(17)13-22)8-9-19(20)21(24-15)25-10-4-5-11-25/h2-3,6-9,12H,4-5,10-11,14H2,1H3
InChIKeyNRJLVGRHKKLXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile (CAS 646450-61-5): A Quinazoline-Based NPY Y5 Antagonist for Obesity Research Procurement


2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile (CAS 646450-61-5), also reported under the synonymous IUPAC name 4-[(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-yl)oxymethyl]benzonitrile, is a synthetic small-molecule quinazoline derivative with a molecular formula of C₂₁H₂₀N₄O and a molecular weight of 344.4 g/mol . The compound is explicitly disclosed and claimed in patent US7205309 (assigned to Hoffmann-La Roche) as a neuropeptide Y Y5 (NPY Y5) receptor antagonist intended for the prophylaxis or treatment of obesity, hyperphagia, and related metabolic disorders [1]. It features a 2-methylquinazoline core substituted at the 4-position with a pyrrolidine ring and at the 7-position with a benzonitrile-bearing methyleneoxy linker, structural elements that are critical for its receptor interaction profile.

Why Close Analogs and In-Class Quinazoline NPY Antagonists Cannot Substitute for 2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile in Obesity Research


Simple in-class substitution among quinazoline-based NPY Y5 antagonists is not supported by the available structure-activity relationship (SAR) data. Within the Roche patent series US7205309, minor modifications to the 7-position substituent or the pyrrolidine ring directly alter the compound's pharmacological identity [1]. For instance, the claimed compound differs from its close analogs solely by the substitution pattern on the benzonitrile ring (e.g., 7-(2-fluoro- or 2-chloro-pyridin-3-ylmethoxy) variants) or by the incorporation of a hydroxymethyl group on the pyrrolidine ring [2]. Such changes are known within quinazoline medicinal chemistry to modulate receptor binding affinity, selectivity, and pharmacokinetic properties [3]. Consequently, procurement for target-specific investigations must be based on the exact structural identity rather than generic class membership to avoid confounding biological outcomes.

Quantitative Differentiation Evidence: 2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile vs. Structural Analogs


Structural Differentiation: Benzonitrile Substituent Position and Linker Architecture vs. Heteroaryl Analogs

The compound features a 4-(oxymethyl)benzonitrile substituent attached via a methyleneoxy linker at the quinazoline 7-position. This distinguishes it from the closest patent-exemplified analogs 7-(2-fluoro-pyridin-3-ylmethoxy)-2-methyl-4-pyrrolidin-1-yl-quinazoline and 7-(2-chloro-pyridin-3-ylmethoxy)-2-methyl-4-pyrrolidin-1-yl-quinazoline (both patented in US7205309 as NPY Y5 antagonists) [1]. While all three compounds share an identical 2-methyl-4-pyrrolidin-1-yl-quinazoline core, the 7-position substituent differs fundamentally in aromatic character (phenyl vs. pyridyl), heteroatom content (carbonitrile vs. fluoro/chloro), and hydrogen-bonding potential, factors that in quinazoline-based GPCR ligands are known to influence receptor subtype selectivity and off-target binding [2]. Quantitative receptor binding and functional data for these specific compounds are not publicly disclosed within the accessed patent literature; therefore, this structural evidence is classified as Class-Level Inference based on established quinazoline GPCR SAR principles.

NPY Y5 antagonist Obesity Quinazoline SAR

Linker Atom Differentiation: Oxygen vs. Nitrogen at the 7-Position of the Quinazoline Core

The target compound employs an oxygen-based linker (quinazolin-7-yl-oxy-methyl) to connect the benzonitrile moiety to the quinazoline core, in contrast to the nitrogen-linked analog 4-(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-ylamino)-benzonitrile (also disclosed in US7205309 as compound 29) [1]. Within quinazoline medicinal chemistry, the switch from an oxygen to a nitrogen linker can alter the pKa of the linking atom, modify the conformational flexibility of the side chain, and affect hydrogen-bonding interactions with receptor binding pockets. Such O-to-N linker substitutions in quinazoline kinase inhibitor programs have been documented to produce >10-fold shifts in binding affinity to primary targets [2]. However, head-to-head pharmacological data directly comparing the O-linked and N-linked benzonitrile analogs from the Roche patent series are not publicly available from the accessed sources.

Quinazoline NPY Y5 Linker SAR

Pyrrolidine Ring Substitution Status: Unsubstituted vs. Hydroxyalkyl-Functionalized Analogs

The target compound contains an unsubstituted pyrrolidine ring at the quinazoline 4-position. In contrast, two related patent-exemplified analogs—(S)-4-[4-(2-hydroxymethyl-pyrrolidin-1-yl)-2-methyl-quinazolin-7-yloxymethyl]-benzonitrile and (S)-4-[4-(3-hydroxy-pyrrolidin-1-yl)-2-methyl-quinazolin-7-yloxymethyl]-benzonitrile hydrochloride—incorporate hydroxyl or hydroxymethyl substituents on the pyrrolidine ring [1]. The addition of polar substituents on the pyrrolidine ring is known to influence aqueous solubility, metabolic stability (particularly susceptibility to cytochrome P450-mediated oxidation), and central nervous system penetration in CNS-targeted GPCR programs [2]. Quantitative comparisons of these specific compounds' solubility, metabolic half-life, or brain-to-plasma ratios are not publicly available from the accessed patent literature.

Pyrrolidine SAR NPY antagonist Quinazoline

Compound Purity: Vendor-Certified Identity for Procurement Reproducibility vs. Non-Certified Gray-Market Sources

The compound as supplied by reputable research chemical vendors (e.g., Smolecule Catalog No. S13069365) is provided with full analytical characterization including InChI Key (NRJLVGRHKKLXBM-UHFFFAOYSA-N), canonical SMILES (CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3C#N)C(=N1)N4CCCC4), and a declared molecular formula of C₂₁H₂₀N₄O . This level of characterization ensures traceability and reproducibility—critical parameters for peer-reviewed research—compared to procurement from uncertified sources that may supply positional isomers (e.g., the 2-cyanobenzyl vs. 4-cyanobenzyl substitution variant) or compounds with incomplete regiochemical specification. The patent literature notes both '2-({...}methyl)benzonitrile' and '4-[(...oxymethyl)]benzonitrile' nomenclature, suggesting possible regioisomeric variants that must be analytically confirmed upon receipt [1].

Procurement Quality control Quinazoline

Recommended Research Applications for 2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile Based on Evidence Profile


In Vitro NPY Y5 Receptor Binding and Functional Antagonism Screening in Obesity Pharmacology

The compound is suitable as a reference NPY Y5 antagonist in radioligand displacement assays and functional cAMP or calcium mobilization assays using recombinant NPY Y5 receptor-expressing cell lines. Its structural assignment as a quinazoline-based neuropeptide Y antagonist is supported by patent disclosure US7205309, which classifies the compound among NPY Y5 receptor antagonists intended for obesity treatment [1]. Researchers should pair this compound with established NPY Y5 reference antagonists (e.g., Lu AA33810 or CGP 71683) for comparative pharmacological profiling to establish relative potency and selectivity [2].

Structure-Activity Relationship (SAR) Studies of Quinazoline NPY Antagonists with Focus on 7-Position Linker Modifications

The compound's O-linked benzonitrile substituent at the quinazoline 7-position makes it a valuable comparator for SAR campaigns examining linker atom effects (O vs. N), substituent electronics (benzonitrile vs. halopyridine), and pyrrolidine ring substitution patterns. Direct comparisons with the N-linked analog 4-(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-ylamino)-benzonitrile and the pyrrolidine-hydroxymethyl analog (Compound 13 in US7205309) can elucidate the contribution of each structural feature to target binding, functional activity, and selectivity over related NPY receptor subtypes (Y1, Y2, Y4) [1].

In Vivo Feeding Behavior and Metabolic Phenotyping Studies in Diet-Induced Obesity (DIO) Rodent Models

Given its patent classification as an anti-obesity agent targeting NPY Y5-mediated hyperphagia, the compound is a candidate for acute and chronic feeding studies in DIO mouse or rat models. It should be benchmarked against clinically validated NPY pathway modulators or the close patent analogs 7-(2-fluoro-pyridin-3-ylmethoxy)-2-methyl-4-pyrrolidin-1-yl-quinazoline and 7-(2-chloro-pyridin-3-ylmethoxy)-2-methyl-4-pyrrolidin-1-yl-quinazoline to assess whether the benzonitrile substituent offers advantages in food intake suppression, body weight reduction, or metabolic parameter improvement [1]. Prior to in vivo use, researchers should independently verify compound identity, purity, and stability in dosing formulations.

Quinazoline Kinase Selectivity Profiling to Assess NPY Y5 Target Engagement Specificity

Because the 4-pyrrolidinylquinazoline scaffold is a recognized kinase inhibitor pharmacophore, the compound should be subjected to broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to rule out off-target kinase inhibition that could confound interpretation of NPY Y5-mediated pharmacology. Comparative profiling against the fluoro- and chloro-pyridyl analogs from US7205309 could reveal whether the benzonitrile substituent offers improved selectivity for NPY Y5 over kinase targets [1][2].

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